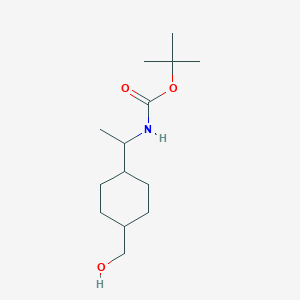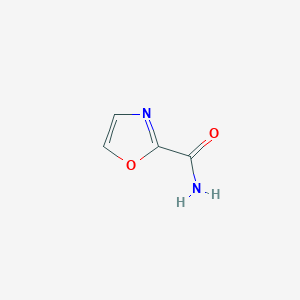
Oxazole-2-carboxamide
Overview
Description
Oxazole-2-carboxamide: is a heterocyclic organic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Oxazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxazole-2-carboxamide can be synthesized through various methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . Another method includes the cyclization of β-hydroxy amides to oxazolines using DAST and Deoxo-Fluor reagents .
Industrial Production Methods: Industrial production of oxazole derivatives often employs eco-friendly catalytic systems. Magnetic nanocatalysts have gained popularity due to their high stability and ease of separation from reaction mixtures using external magnets . These catalysts facilitate efficient and sustainable synthesis of oxazole derivatives, including this compound.
Chemical Reactions Analysis
Types of Reactions: Oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups attached to the oxazole ring.
Reduction: Reduction reactions can convert oxazole derivatives into more saturated compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazole-2-carboxylic acid, while reduction can produce oxazole-2-carboxaldehyde .
Scientific Research Applications
Chemistry: Oxazole-2-carboxamide is used as an intermediate in the synthesis of various chemical entities. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound derivatives have shown potential as antimicrobial agents. They exhibit activity against a range of bacterial and fungal pathogens, making them candidates for developing new antibiotics .
Medicine: this compound derivatives are being explored for their anticancer properties. They have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis, making them promising candidates for cancer therapy .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable building block for various industrial applications .
Mechanism of Action
The mechanism of action of oxazole-2-carboxamide involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer therapy, this compound derivatives can target and inhibit key signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Oxazole: The parent compound of oxazole-2-carboxamide, featuring a similar five-membered ring structure.
Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Thiazole: Another heterocyclic compound with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique biological activities. Its derivatives have shown distinct antimicrobial and anticancer properties compared to other oxazole derivatives .
Properties
IUPAC Name |
1,3-oxazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCMVACJJSYDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594945 | |
| Record name | 1,3-Oxazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884539-45-1 | |
| Record name | 1,3-Oxazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


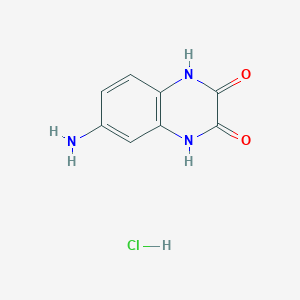
![6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1358189.png)
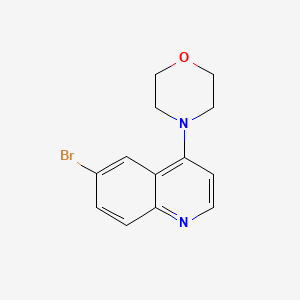
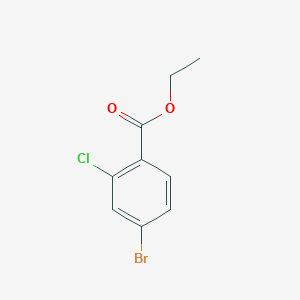

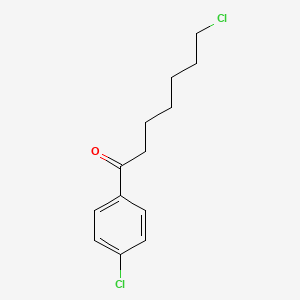


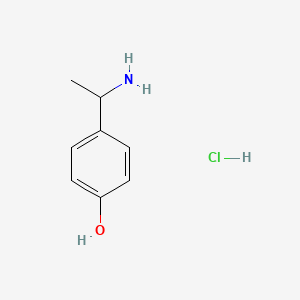
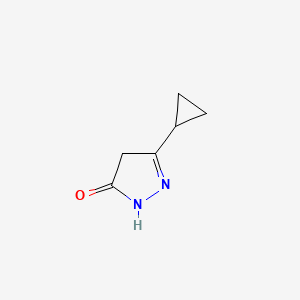


![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)
